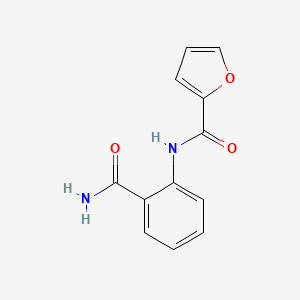![molecular formula C21H21N3O2S B15033827 3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15033827.png)
3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienoquinoline core
Preparation Methods
The synthesis of 3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and thiophene derivatives.
Functional Group Modifications: Introduction of the amino group and the carboxamide functionality can be carried out using standard organic transformations such as amination and amidation reactions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, enabling the synthesis of more complex derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: Research into the pharmacokinetics and pharmacodynamics of this compound can provide insights into its potential as a drug candidate.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and interactions involved.
Comparison with Similar Compounds
When compared to similar compounds, 3-AMINO-7,7-DIMETHYL-N-(3-METHYLPHENYL)-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE stands out due to its unique structural features and potential applications. Similar compounds may include other thienoquinoline derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with variations in the substitution pattern on the thienoquinoline core.
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide functionality but different core structures.
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-11-5-4-6-12(7-11)23-19(26)18-17(22)14-8-13-15(24-20(14)27-18)9-21(2,3)10-16(13)25/h4-8H,9-10,22H2,1-3H3,(H,23,26) |
InChI Key |
XNMUEXSVYLLYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033753.png)
![1-{2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine](/img/structure/B15033767.png)

![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B15033778.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B15033779.png)
![6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B15033784.png)
![methyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15033788.png)
![2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B15033801.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B15033810.png)
![(2Z)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15033813.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15033815.png)
![N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033819.png)
![4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B15033822.png)
